Dimethylphosphinic acid
Description
Historical Context and Emerging Significance in Organophosphorus Chemistry
The first recorded synthesis of dimethylphosphinic acid involved the oxidation of dimethylphosphine (B1204785) with fuming nitric acid. kent.ac.uk While the oxidation of secondary phosphines has been explored, this method was often hampered by the instability of the starting materials. kent.ac.uk An alternative and useful method for its preparation involves the oxidation of phosphinites. kent.ac.uk
Historically, phosphinic acids were identified as crucial for modulating biological processes, acting as stable mimics of tetrahedral transition states in amide bond hydrolysis, which allows them to function as enzyme inhibitors. kent.ac.uk In contemporary organophosphorus chemistry, this compound and its derivatives are significant as intermediates and building blocks for creating more complex molecules. ontosight.ailookchem.com Its salts, in particular, have found applications as flame retardants for polymers.
Overview of Interdisciplinary Research Domains
Research into this compound is notably interdisciplinary, extending into several key scientific fields:
Chemical Synthesis: It serves as a valuable intermediate in the synthesis of a variety of organophosphorus compounds. lookchem.com
Materials Science: The compound is used in the preparation of microcrystalline organometallic coordination polymers. chemicalbook.comsigmaaldrich.com These materials have potential uses in catalysis, gas storage, and the development of electronic devices. lookchem.com It has also been used to create hexacoordinated tetra-cationic silicon complexes. nih.gov
Pharmaceutical Research: Derivatives of this compound are explored for their potential biological activities, such as enzyme inhibition, making them candidates for drug development. ontosight.ai
Analytical Chemistry: The infrared spectra of the compound in both gaseous and polycrystalline forms are utilized for analytical studies. lookchem.comsigmaaldrich.com
Fundamental Structural Basis for Reactivity and Intermolecular Interactions
This compound is a tetrahedral molecule. kent.ac.uk In the crystalline state, the phosphorus atom exhibits the expected tetrahedral configuration. iucr.org The structure contains two P-O bonds with lengths of 1.50 Å and 1.56 Å, and the P-C bonds have a mean length of 1.78 Å. iucr.org
A defining characteristic of this compound is its strong tendency to form hydrogen-bonded cyclic dimers, particularly in the gas phase. chemicalbook.comfu-berlin.de This association occurs through strong O-H···O=P hydrogen bonds. fu-berlin.de The molecular structure of this cyclic dimer has been extensively studied using gas-phase electron diffraction (GED) at elevated temperatures (e.g., 433 K) and infrared spectroscopy. sigmaaldrich.comfu-berlin.desigmaaldrich.com
In the solid state, the molecules are held together by strong O-H···O hydrogen bonds, which have a measured length of 2.48 Å. iucr.org These bonds link the molecules into chains along the crystallographic b-axis. iucr.org However, in the gas phase and in solution, the formation of cyclic dimers is prevalent. iucr.orgfu-berlin.de The dimerization energy for the double hydrogen bond has been estimated to be between 25-50 kcal/mol, which is comparable to the energy of some covalent bonds and among the highest known for hydrogen bonds between neutral molecules. fu-berlin.dekfupm.edu.sa This strong dimerization influences the compound's reactivity and is a key feature in its solution chemistry. ed.ac.uk The infrared spectra of these dimers exhibit a characteristic broad ABC structure, which is indicative of the strong hydrogen bonding present. kfupm.edu.sa
Research Findings on this compound Dimer
| Research Area | Key Finding | Reference |
|---|---|---|
| Gas-Phase Structure | The molecular structure of the hydrogen-bonded cyclic dimer was determined by gas-phase electron diffraction at 433 K. | chemicalbook.comfu-berlin.de |
| Hydrogen Bonding | Molecules are linked by strong O-H···O hydrogen bonds, 2.48 Å in length, forming chains in the solid state. | iucr.org |
| Dimerization Enthalpy | Estimated at 25–50 kcal/mol, among the highest for neutral molecules. | fu-berlin.dekfupm.edu.sa |
| Spectroscopy | Infrared spectra show a characteristic ABC structure, indicating strong hydrogen bonding. | kfupm.edu.sa |
| NMR Studies | In polar aprotic solvents, cyclic trimers can be the dominant form, with cyclic dimers present as a minor form. | researchgate.net |
The versatility of this compound as a ligand in coordination chemistry is a direct result of its structural features. The phosphinate group (R₂PO₂⁻) is a highly adaptable ligand, capable of adopting numerous different binding motifs in complexes with metals. ed.ac.uk It can coordinate to a single metal atom or bridge multiple metal centers, forming both mononuclear and polynuclear structures. ed.ac.uk
A significant structural aspect is the formation of "pseudochelates." When both a phosphinate and its parent phosphinic acid coordinate to a single metal atom, a stable hydrogen-bonded structure (−O-PR₂=O···H-O-PR₂=O−) is formed. ed.ac.uk This tendency to retain inter-ligand hydrogen bonding is a key factor in the solution chemistry involved in processes like metal extraction. ed.ac.uk This ability to form robust, often polymeric, structures through its phosphinate bridge is fundamental to its application in creating coordination polymers and other advanced materials. chemicalbook.comed.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethylphosphinic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2P/c1-5(2,3)4/h1-2H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNABIZVJCYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186499 | |
| Record name | Dimethylphosphinic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
94.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3283-12-3 | |
| Record name | Dimethylphosphinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3283-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethylphosphinic acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethylphosphinic acid | |
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| Record name | Dimethylphosphinic acid | |
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| Record name | DIMETHYLPHOSPHINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Chemical Transformations
Alkylation Approaches in Dimethylphosphinic Acid Synthesis
Alkylation methods are fundamental in forming the phosphorus-carbon bonds that define this compound. These approaches often involve the reaction of a phosphorus halide or a silylated phosphonite with an alkylating agent.
Alkylation of Phosphorus Halides (e.g., PCl₃, POCl₃)
The synthesis of dialkylphosphinic acids can be achieved through the reaction of Grignard reagents with phosphorus trichloride (B1173362) (PCl₃), followed by an oxidation step. jlu.edu.cn For instance, di-tertiary alkylphosphinic acids have been successfully synthesized using this approach, where the Grignard reagent is prepared from tert-alkyl chlorides. jlu.edu.cn The general pathway involves the initial formation of a dialkylchlorophosphine, which is then oxidized to the corresponding phosphinic acid.
Alternatively, phosphoryl chloride (POCl₃) can be used as a starting material. The addition of a Grignard reagent to phosphoryl chloride, followed by an acidic work-up, can yield phosphinic acids. kent.ac.uk However, this method is often associated with low yields due to the propensity for further reaction with the Grignard reagent, leading to the formation of tri-substituted phosphine (B1218219) oxide as a byproduct. kent.ac.uk The formation of tertiary phosphine oxides can be somewhat mitigated by the slow, reversed addition of the Grignard reagent to the phosphoryl chloride. kent.ac.uk Another strategy to avoid the formation of tertiary phosphine oxides involves the use of a phosphonamidic chloride, where the dialkylamide group is less susceptible to displacement by the Grignard reagent compared to a halide. kent.ac.uk
| Starting Material | Reagent | Key Steps | Product | Challenges |
| PCl₃ | Grignard Reagent | 1. Reaction with Grignard Reagent 2. Oxidation | Dialkylphosphinic Acid | Requires subsequent oxidation step. |
| POCl₃ | Grignard Reagent | 1. Grignard Addition 2. Acidic Work-up | Phosphinic Acid | Low yields, contamination with tertiary phosphine oxides. |
Di-alkylation of Bis(trimethylsilyl) Phosphonites
A notable method for the synthesis of dialkylphosphinic acids involves the di-alkylation of bis(trimethylsilyl) phosphonite. kent.ac.ukthieme-connect.de In this process, bis(trimethylsilyl) phosphonite is reacted with an alkyl halide. This leads to the formation of an alkylbis(trimethylsiloxy)phosphine, which then undergoes an Arbuzov-type reaction with a second molecule of the alkyl halide to produce a trimethylsilyl (B98337) dialkylphosphinate. thieme-connect.de Subsequent hydrolysis of this intermediate readily affords the dialkylphosphinic acid in high yields. thieme-connect.de
This method has proven effective for synthesizing symmetrical di-alkylphosphinic acids. kent.ac.uk For the synthesis of this compound specifically, while initial attempts to crystallize the product from a brown oil proved difficult, Kugelrohr distillation followed by washing with an ethereal ethyl acetate (B1210297) solution yielded colorless crystalline plates of this compound in over 50% yield. kent.ac.uk
A proposed mechanism for the di-alkylation of bis(trimethylsilyl) phosphonite with methyl iodide suggests the formation of an intermediate silyl (B83357) phosphinate, which is then further alkylated. kent.ac.uk
Utilization of Grignard Reagents in Phosphinic Acid Preparation
Grignard reagents are versatile and widely used in the preparation of phosphinic acids. kent.ac.ukthieme-connect.de Their reaction with various phosphorus-containing starting materials provides a direct route to forming P-C bonds.
One common approach is the reaction of Grignard reagents with dialkyl phosphites. kent.ac.uk This reaction produces crude dialkylphosphine oxides which can then be directly oxidized to the corresponding phosphinic acid. kent.ac.uk This method is particularly useful for the synthesis of many simple symmetrical di-substituted phosphinic acids due to the accessibility of the starting materials. kent.ac.uk
The reaction of Grignard reagents with phosphoryl chloride is another established, though sometimes problematic, route as mentioned earlier. kent.ac.ukacs.org The reaction of diethyl phosphonate (B1237965) with methylmagnesium chloride is a classic example of a Grignard-mediated synthesis of this compound. Furthermore, the reaction of methylmagnesium halides with thiophosphoryl chloride is a key step in producing tetramethylbiphosphine disulfide, which can then be oxidized to this compound. orgsyn.org
Oxidative Synthesis Routes
Oxidative methods provide an alternative pathway to this compound, typically involving the oxidation of a phosphorus compound that already contains the desired dialkyl substitution pattern.
Oxidation of Phosphinites and Secondary Phosphine Oxides
The oxidation of phosphinites to phosphinates represents a viable route to phosphinic acids. kent.ac.uk The resulting phosphinates, which are esters of phosphinic acids, can be hydrolyzed under acidic conditions to yield the free phosphinic acid. kent.ac.uk Common oxidizing agents for this transformation include nitrogen oxides, oxygen, and hydrogen peroxide, the latter being suitable if the product is stable to hydrolysis. kent.ac.uk A limitation of this method can be the accessibility of the starting phosphinite. kent.ac.uk
An improved and more common method is the oxidation of secondary phosphine oxides. kent.ac.ukthieme-connect.de Secondary phosphine oxides are significantly more stable than the corresponding secondary phosphines, making them more convenient starting materials. kent.ac.uk While early oxidations were carried out with air or oxygen, hydrogen peroxide is now the preferred oxidant. kent.ac.uk Secondary phosphine oxides themselves can be prepared from the reaction between dialkyl phosphites and Grignard reagents. kent.ac.uk The pyrolysis of tertiary phosphine oxides can also produce secondary phosphine oxides, which may then be oxidized. sci-hub.se
| Precursor | Oxidizing Agent | Intermediate/Product | Key Features |
| Phosphinites | Nitrogen oxides, O₂, H₂O₂ | Phosphinates, then Phosphinic Acids | Requires subsequent hydrolysis of the phosphinate ester. kent.ac.uk |
| Secondary Phosphine Oxides | H₂O₂, Air, O₂ | Phosphinic Acids | Secondary phosphine oxides are more stable starting materials than secondary phosphines. kent.ac.uk |
Chlorination and Subsequent Hydrolysis of Phosphine Oxides
An alternative oxidative strategy involves the chlorination of a phosphine oxide, followed by hydrolysis. kent.ac.uk In this method, a phosphine oxide is treated with a chlorinating agent like phosphorus pentachloride to form a phosphinic acid chloride. kent.ac.uk This intermediate is typically not isolated but is directly hydrolyzed in situ to afford the final phosphinic acid. kent.ac.uk This method is reported to be particularly efficient for the preparation of higher molecular weight phosphinic acids. kent.ac.uk
One-Pot Reaction Strategies for Efficient Synthesis
One-pot syntheses offer significant advantages in chemical production by improving efficiency, reducing waste, and simplifying procedures. For the preparation of phosphinic acids, including this compound and its derivatives, several one-pot strategies have been developed.
A notable method involves the reaction of silyl phosphonites with alkyl halides. lookchem.com This approach allows for the synthesis of both mono- and di-substituted phosphinic acids under mild and flexible conditions in a single reaction vessel. lookchem.com Another innovative one-pot procedure is the "triethylammonium phosphinate reaction," which facilitates the addition of bis(trimethylsilyl) phosphonite to α,β-unsaturated esters under basic silylating conditions. kent.ac.uk This method has proven to be a useful synthetic route for preparing various phosphinic acids. kent.ac.uk While the Kabachnik-Fields and Pudovik reactions are well-known one-pot methods for creating α-aminophosphonates, their principles are fundamental to phosphorus chemistry and highlight the utility of multi-component reactions in forming P-C bonds. researchgate.net
Hydrolytic Pathways in this compound Preparation
Hydrolysis is a fundamental chemical process extensively used in the synthesis of this compound from various precursors.
The hydrolysis of a phosphinic acid chloride is a direct route to the corresponding phosphinic acid. kent.ac.uk In this method, a secondary phosphine oxide can be chlorinated using an agent like phosphorus pentachloride to form the phosphinic acid chloride. This intermediate is typically not isolated but is directly hydrolyzed in the subsequent step to yield the final phosphinic acid product. kent.ac.uk This process is reported to be particularly efficient for higher molecular weight phosphinic acids. kent.ac.uk The hydrolysis of dimethylphosphonochloridate, specifically, provides a pathway to this compound. evitachem.com
The acidic hydrolysis of phosphinate esters is a general and widely used method for obtaining free phosphinic acids. kent.ac.ukmdpi.com The reaction typically involves heating the ester with a strong acid, such as concentrated hydrochloric acid, often under reflux conditions. mdpi.com For instance, the hydrolysis of this compound, 3-nitrophenyl ester with hydrochloric acid yields this compound and 3-nitrophenol.
Kinetic and mechanistic studies have provided deeper insights into this process. The acid-catalyzed hydrolysis of methyl dimethylphosphinothionate in a D2SO4-D2O solution, for example, produces this compound. cdnsciencepub.comcdnsciencepub.com The reaction kinetics support an A-2 pathway, suggesting the involvement of a pentacoordinate intermediate during the transformation. cdnsciencepub.comcdnsciencepub.com
| Precursor Ester | Hydrolysis Condition | Product | Reference |
| Methyl dimethylphosphinothionate | D2SO4-D2O | This compound | cdnsciencepub.comcdnsciencepub.com |
| This compound, 3-nitrophenyl ester | Hydrochloric Acid | This compound | |
| General Phosphinate Esters | Concentrated HCl, reflux | Corresponding Phosphinic Acid | mdpi.com |
Novel Reaction Development and Mechanistic Investigations
The development of new reactions and a thorough understanding of their mechanisms are crucial for advancing the synthesis of complex molecules like substituted phosphinic acids.
A novel reaction has been developed for the synthesis of phosphinic acids that involves the interaction between a Mannich base and a silyl phosphonite ester. kent.ac.uk This method represents a significant advancement in the synthetic chemist's toolkit for creating phosphinic acid derivatives. kent.ac.uk Phospha-Mannich reactions, more broadly, utilize hypophosphorous acid and its synthetic equivalents, such as bis(trimethylsilyl) phosphonite, which react with imine or iminium species (often generated from amines and aldehydes) to form α-aminoalkyl phosphinic compounds. tandfonline.comresearchgate.net The use of silyl phosphonites as synthons for the reactive trivalent tautomer of hypophosphorous acid, HP(OH)2, is a key strategy in these syntheses. tandfonline.comresearchgate.net Desilylation of the resulting products, typically by treatment with an alcohol like methanol, yields the desired phosphinic acids. tandfonline.com
General Reactivity Profiles and Derivatization
This compound exhibits a range of chemical reactivities and serves as a precursor for various derivatives. It is a white, crystalline solid that can form hydrogen-bonded cyclic dimers, particularly in the gas phase and in nonpolar solvents. lookchem.comacs.org
It is a valuable intermediate in the synthesis of other organophosphorus compounds, including the preparation of microcrystalline organometallic coordination polymers. lookchem.com These materials have potential applications in fields such as catalysis and gas storage. lookchem.com
The derivatization of this compound is often performed for analytical purposes, such as for gas chromatography-mass spectrometry (GC-MS) analysis. mdpi.com A common technique is silylation, where the acidic proton is replaced by a silyl group, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose, converting the polar acid into a more volatile derivative suitable for GC analysis. mdpi.comdtic.mil Besides silylation, other derivatization methods, such as alkylation, can be employed to enhance detectability and chromatographic performance. mdpi.com
| Reaction Type | Reagents/Conditions | Product Type | Application |
| Dimerization | Nonpolar solvents | Hydrogen-bonded cyclic dimer | Structural Chemistry |
| Polymer Synthesis | Metal ions | Organometallic coordination polymers | Material Science |
| Silylation | BSTFA, MTBSTFA | Silyl esters (e.g., TMS, TBDMS) | GC-MS Analysis |
| Substitution (on derivatives) | Nucleophiles (amines, thiols) | Substituted phosphinic acid esters | Synthetic Chemistry |
Oxidation Reactions Leading to Dimethylphosphonic Acid
The phosphorus atom in this compound can be oxidized from a formal oxidation state of +3 to +5, yielding the corresponding dimethylphosphonic acid. This transformation is a key reaction, often studied in the context of the degradation or metabolism of organophosphorus compounds. Various oxidizing agents can achieve this conversion, ranging from common laboratory reagents to more specialized catalytic systems.
Early methods identified nitric acid as a potent oxidant for converting secondary phosphines into their corresponding phosphinic acids. kent.ac.uk Similar strong oxidizing conditions can further oxidize the phosphinic acid. The oxidation of phosphinic acids to phosphonic acids is a well-established transformation. researchgate.net For instance, studies on the degradation of thiophosphinic acids using nitric acid show a complete conversion to the oxo-analogues, indicating the phosphorus center's susceptibility to oxidation. researchgate.net
More controlled oxidation can be achieved using specific reagents. Research into the oxidation kinetics of lower oxyacids of phosphorus has provided insight into the mechanisms involved. Picolinium chlorochromate (PICC) has been shown to effectively oxidize phosphinic acids to their corresponding phosphonic acids with a higher oxidation state for the phosphorus atom. lookchem.com Similarly, bis(2,2'-bipyridyl)copper(II) permanganate (B83412) (BBCP) is another complex capable of performing this oxidation. lookchem.com These studies suggest that the reaction involves the transfer of an oxygen atom to the phosphorus center, changing its coordination and oxidation state.
Table 1: Oxidizing Agents for the Conversion of Phosphinic to Phosphonic Acids
| Oxidizing Agent | Description |
|---|---|
| Nitric Acid (HNO₃) | A strong oxidizing agent capable of oxidizing the phosphorus center. kent.ac.ukresearchgate.net |
| Hydrogen Peroxide (H₂O₂) | A common oxidant used in the synthesis and transformation of organophosphorus compounds. kent.ac.uk |
| Picolinium Chlorochromate (PICC) | A complex of Cr(VI) used for mild and selective oxidations in non-aqueous solvents. lookchem.com |
| Bis(2,2'-bipyridyl)copper(II) Permanganate (BBCP) | A mild and selective oxidizing agent used in aqueous acetic acid. lookchem.com |
| Dioxygen (O₂) | Can be used in catalytic systems, for example with metallic palladium, for the deep oxidation of organics. lookchem.com |
Reduction Reactions and Functional Group Alteration
The reduction of this compound primarily involves the highly stable phosphinoyl group (P=O). This functional group is generally resistant to reduction, requiring potent reducing agents to alter its structure. The conversion of a phosphinic acid to a secondary phosphine oxide or further to a secondary phosphine represents a significant functional group transformation.
The synthesis of this compound can be achieved by the reduction of dimethylphosphonic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com This suggests that the reverse reaction, the reduction of this compound, would also require similarly powerful reagents. Lithium aluminum hydride is a strong, non-selective reducing agent capable of reducing a wide variety of functional groups, including the P=O bond in many organophosphorus compounds. epo.orgyoutube.com The reaction would proceed by the hydride attacking the electrophilic phosphorus center, leading to the cleavage of the P=O double bond and formation of a P-H bond, yielding dimethylphosphine (B1204785) oxide. Further reduction could potentially lead to dimethylphosphine.
This transformation is a key example of functional group alteration, converting the acidic and highly polar phosphinic acid moiety into a less polar secondary phosphine oxide, which possesses a different set of chemical properties and reactivity, including the presence of a reactive P-H bond.
Table 2: Reducing Agents for Phosphinyl Group Transformation
| Reducing Agent | Product | Description |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Dimethylphosphine oxide | A powerful reducing agent capable of reducing the stable P=O bond in phosphinic acids and their derivatives. evitachem.comepo.org |
Reactions with Halides for Diverse Derivative Formation
The reaction of this compound with various halides is a primary route for the synthesis of important derivatives, most notably dimethylphosphinic chloride. This intermediate is a versatile precursor for creating esters, amides, and other functionalized organophosphorus compounds. The nature of the product depends significantly on the halide reagent used.
A standard and preparatively useful method for synthesizing dimethylphosphinic chloride involves the treatment of this compound with a chlorinating agent. thieme-connect.de Thionyl chloride (SOCl₂) is commonly employed for this purpose, often in an inert solvent like benzene. dtic.milwaikato.ac.nz The reaction proceeds by converting the hydroxyl group (P-OH) into a chloro group (P-Cl). Similarly, phosphorus pentachloride (PCl₅) can also be used to effect the same transformation. dtic.milgoogle.com
A distinct and more complex reaction occurs when this compound is treated with silicon tetrachloride (SiCl₄). Instead of a simple substitution reaction to form a silyl ester, the reaction in a solvent like chloroform (B151607) leads to the ionic dissociation of SiCl₄. nih.gov In this fascinating transformation, the this compound molecule acts as a neutral O-donor ligand. Six molecules of this compound coordinate to the silicon atom through their phosphoryl oxygens, forming a stable, hexacoordinated tetra-cationic silicon complex, [Si(Me₂PO(OH))₆]⁴⁺, with four chloride anions as counter-ions. nih.govd-nb.info This reaction highlights the ability of the phosphinoyl oxygen to act as a strong Lewis base, leading to the formation of hypervalent silicon species.
Table 3: Reactions of this compound with Halides
| Halide Reagent | Product | Reaction Type |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Dimethylphosphinic chloride | Chlorination of hydroxyl group. thieme-connect.dedtic.mil |
| Phosphorus Pentachloride (PCl₅) | Dimethylphosphinic chloride | Chlorination of hydroxyl group. dtic.milgoogle.com |
| Silicon Tetrachloride (SiCl₄) | [Si(Me₂PO(OH))₆]Cl₄ | Lewis acid-base adduct formation (coordination complex). nih.govd-nb.info |
Coordination Chemistry and Metal Interactions
Fundamental Principles of Dimethylphosphinic Acid Coordination
The ability of this compound to form stable complexes with metal ions is a cornerstone of its chemical behavior, leading to the formation of diverse structural motifs, including microcrystalline organometallic coordination polymers. Current time information in Bangalore, IN.sigmaaldrich.com
Mechanism of Metal Ion Interaction and Complex Formation
The interaction between this compound and metal ions is primarily driven by the coordination of the metal center with the oxygen atoms of the phosphinic acid group. evitachem.com This interaction can lead to the formation of various complex structures. The deprotonated form of this compound, the dimethylphosphinate anion, acts as a versatile ligand. It can coordinate to metal centers in several ways, with the most common being a bridging mode where the two oxygen atoms of the P=O group bridge two different metal centers. This dinucleating bridging motif is a prevalent feature in the solid-state structures of many metal-phosphinate complexes. ed.ac.uk
The formation of these complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the stoichiometry of the reactants. For instance, in non-polar solvents, phosphinic acids have a strong tendency to form dimers through intermolecular hydrogen bonding, a characteristic that can be retained even upon complexation with a metal. ed.ac.uk
Role of Oxygen Lone Pairs in P=O and P-OH Groups in Coordination
The coordination of this compound to metal ions is facilitated by the lone pairs of electrons on the oxygen atoms of the phosphoryl (P=O) and hydroxyl (P-OH) groups. acs.org In its neutral form, the phosphoryl oxygen is the primary site of coordination. Upon deprotonation to the dimethylphosphinate anion, both oxygen atoms become equivalent and can participate in coordination.
The geometry around the phosphorus atom in phosphinic acids is a distorted tetrahedron. nih.gov The P=O and P-OH groups act as both proton donors and acceptors, enabling the formation of hydrogen-bonded self-associates, such as cyclic dimers. sigmaaldrich.comnih.gov This hydrogen bonding capability also influences the coordination behavior, allowing for the formation of pseudochelated structures where a phosphinate ligand and its parent phosphinic acid are coordinated to the same metal atom. ed.ac.uk The strong hydrogen bond acceptor nature of the phosphinate oxygen atoms also allows them to act as "outer sphere" ligands, interacting with other coordinated ligands through hydrogen bonds. ed.ac.uk
Specific Metal Ion Complexation Studies
The versatile coordinating ability of this compound has been explored with a range of metal ions, leading to the discovery of novel structures and applications.
Interactions with Transition Metal Ions (e.g., Rhodium(I))
This compound and its deprotonated form, dimethylphosphinate, have been shown to be effective ligands for transition metals like rhodium(I). Research has demonstrated the synthesis of a variety of binuclear rhodium(I) complexes where two dimethylphosphinate ligands act as bridges between the metal centers. evitachem.comnih.gov
A key example is the complex [Rh(μ-κO,O'-(CH3)2PO2)(cod)]2, which is prepared by reacting [Rh(μ-MeO)(cod)]2 with two equivalents of this compound. evitachem.comnih.gov In this complex, the dimethylphosphinate ligands bridge the two rhodium centers through their oxygen atoms. These binuclear complexes can undergo further reactions, such as carbonylation, to yield other catalytically active species. For instance, the reaction of [Rh(μ-κO,O'-(CH3)2PO2)(cod)]2 with carbon monoxide leads to the formation of the biscarbonyl complex [Rh(μ-κO,O'-(CH3)2PO2)(CO)2]2. evitachem.comnih.gov
These rhodium(I)-dimethylphosphinate complexes have been investigated as precatalysts in reactions such as the alkoxycarbonylation of aromatic C-H bonds. evitachem.comnih.govnih.gov The catalytic activity is influenced by the other ligands present in the complex.
Below is a table summarizing some of the synthesized rhodium(I) complexes with dimethylphosphinate ligands.
| Complex | Precursor | Reactant | Reference |
| [Rh(μ-κO,O'-(CH3)2PO2)(cod)]2 | [Rh(μ-MeO)(cod)]2 | This compound | evitachem.comnih.gov |
| [Rh(μ-κO,O'-(CH3)2PO2)(CO)L]2 (L = PPh3, P(OMe)Ph2, P(OPh)3) | [Rh(κO-(CH3)2PO2)(COD)(L)] | Carbon Monoxide | evitachem.comnih.gov |
| [Rh(μ-κO,O'-(CH3)2PO2)(CO)2]2 | [Rh(μ-κO,O'-(CH3)2PO2)(cod)]2 | Carbon Monoxide | evitachem.comnih.gov |
Silicon Complexation and Ionic Dissociation Phenomena
The reaction of this compound with silicon tetrachloride (SiCl4) provides a fascinating example of hypervalent silicon chemistry and ionic dissociation. researchgate.netnih.gov Instead of a simple substitution reaction with the release of hydrogen chloride, the interaction in a chloroform (B151607) solvent leads to the formation of a novel hexacoordinated tetra-cationic silicon complex, [Si(Me2PO(OH))6]4+, with chloride counter-ions. researchgate.net
This outcome is attributed to the ionic dissociation of SiCl4, a phenomenon driven by the fact that this compound is a weaker acid compared to others like methylphosphonic acid. researchgate.net In this complex, six neutral this compound molecules coordinate to the silicon atom through their phosphoryl oxygen atoms, resulting in a nearly regular octahedral geometry around the silicon center. The average Si-O bond length in this complex is approximately 1.76 Å.
This discovery represents the first structurally characterized tetra-cationic hexacoordinated silicon tetrachloride and opens up possibilities for synthesizing further hypercoordinated silicon complexes using other phosphinic acid derivatives. researchgate.net
The table below presents key structural parameters for the [Si(Me2PO(OH))6]4+ cation.
| Parameter | Value | Reference |
| Coordination Number of Si | 6 | researchgate.net |
| Geometry around Si | Nearly regular octahedral | |
| Average Si-O bond length | 1.76 Å | |
| P-O bond distances | 1.52 to 1.55 Å |
This ionic dissociation pathway highlights the unique reactivity of this compound and its ability to stabilize unusual coordination environments.
Calcium Ion Interactions with this compound Monoanions in Biological Mimics
The interaction between this compound monoanions and calcium ions has been a subject of study, particularly in contexts that mimic biological systems. researchgate.netacs.org Bisphosphonates, which are analogues of pyrophosphate, are known for their clinical applications in bone diseases and calcium metabolism. researchgate.net This has spurred interest in understanding the fundamental interactions of simpler organophosphorus compounds, like this compound, with biologically relevant cations such as Ca²⁺.
Ab initio molecular orbital studies have been employed to investigate the interactions between this compound monoanions and calcium ions in the gas phase. researchgate.net These computational studies help in identifying energetically favorable binding sites and understanding the nature of the metal-ligand bond. researchgate.net To better simulate a biological environment, these models have been expanded to include explicit water molecules, forming complexes such as MBP−Ca−water, where intermolecular hydrogen bonds within the water sphere play a significant role. researchgate.net The study of these interactions provides insight into the initial stages of how such molecules might bind to the calcium-rich surfaces of materials like hydroxyapatite, the main component of bone. researchgate.net
The synthesis and pharmacological evaluation of molecules like 3-carba cyclic-phosphatidic acid (3-CCPA) further underscore the relevance of calcium mobilization in biological signaling pathways. nih.gov While not directly involving this compound, these studies on related organophosphorus compounds highlight the importance of understanding how different molecular architectures can influence calcium ion-mediated cellular responses. nih.gov
Organometallic Coordination Polymers (OMCPs)
This compound and its corresponding anion, dimethylphosphinate, are versatile ligands in the construction of organometallic coordination polymers (OMCPs). These polymers are of significant interest due to their diverse structural possibilities and potential applications in areas such as catalysis and materials science. nih.gov
The synthesis of OMCPs involving dimethylphosphinate often utilizes the reaction of this compound with metal precursors. sigmaaldrich.com A notable example is the preparation of a microcrystalline organometallic coordination polymer, [Ru₂(μ₂:μ₂:η²-O₂PMe₂)₂(CO)₄]n, which is formed through the oxidative addition of this compound to triruthenium dodecacarbonyl. researcher.lifeacs.orgresearchgate.netcristal.org
The structural characterization of these microcrystalline polymers is crucial for understanding their properties. X-ray powder diffraction is a key technique used to determine their crystal structures. researcher.lifeacs.orgresearchgate.net For instance, the aforementioned ruthenium-based polymer has been characterized at both room temperature (295 K) and low temperature (50 K). researcher.lifeacs.orgresearchgate.net At room temperature, it was found to have a monoclinic unit cell with the space group C2/c. acs.orgresearchgate.net
Detailed structural data, such as lattice constants, are essential for a complete description of the polymer's architecture.
Table 1: Crystallographic Data for [Ru₂(μ₂:μ₂:η²-O₂PMe₂)₂(CO)₄]n at 295 K
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a | 18.0792(3) Å |
| b | 9.0626(2) Å |
| c | 10.0372(2) Å |
| β | 112.107(1)° |
| Z | 4 |
Data sourced from multiple studies. acs.orgresearchgate.net
The synthesis of coordination polymers can also be achieved with other metals. For example, chromium(III) has been used to create double-bridged coordination polymers with dimethylphosphinate groups. dtic.mil The reaction of mercury(II) acetate (B1210297) with diphenylphosphinate, a related ligand, yields a colorless polymeric powder, demonstrating the versatility of phosphinate ligands in forming coordination polymers. researchgate.net
A key feature of the dimethylphosphinate anion in the formation of OMCPs is its ability to act as a bridging bidentate ligand. unizar.es In this coordination mode, the two oxygen atoms of the phosphinate group bond to two different metal centers, effectively linking them together. wikipedia.org This bridging capability is fundamental to the formation of one-, two-, and three-dimensional polymeric structures. researchgate.neted.ac.uk
The notation μ₂ is used to indicate that a ligand bridges two metal centers. wikipedia.org In the case of the ruthenium polymer, [Ru₂(μ₂:μ₂:η²-O₂PMe₂)₂(CO)₄]n, the dimethylphosphinate ligands are described as μ₂:μ₂:η², indicating a specific and complex bridging mode. researcher.lifeacs.orgcristal.org This bridging leads to the formation of extended chains or networks, which are characteristic of coordination polymers. ed.ac.uk
The versatility of the phosphinate group allows it to adopt various binding motifs, with the M-O-P(R)₂-O-M unit being a common feature in many oligomeric and polymeric structures. ed.ac.uk This bridging can lead to the formation of diverse architectures, from simple linear chains to more complex layered or framework structures. researchgate.net For example, the reaction of this compound can lead to the formation of six-fold coordinated silicon centers where the dimethylphosphinate groups act as bridging bidentate ligands.
The study of binuclear rhodium(I)-carbonyl complexes sustained by dimethylphosphinate bridges has also been undertaken to explore their role in carbonylation reactions. unizar.es In these complexes, the dimethylphosphinate ligand can bridge two rhodium centers, influencing the electronic properties and reactivity of the metal centers. unizar.es
Catalytic Applications
Dimethylphosphinic Acid as a Component in Catalytic Systems
The integration of this compound into catalytic frameworks has led to the creation of novel and efficient platforms for a range of chemical transformations. Its dual functionality as both an acidic entity and a coordinating ligand allows for versatile applications.
Research has demonstrated that this compound is a crucial building block in the synthesis of advanced catalytic structures. It serves as a precursor or a ligand in creating complex catalysts with unique reactivity.
A significant development is the use of this compound in the preparation of binuclear rhodium(I) complexes. unizar.esresearchgate.net These complexes, which feature two bridging dimethylphosphinate ligands ((CH₃)₂PO₂⁻), are effective precatalysts for the alkoxycarbonylation of aromatic C–H bonds. unizar.esresearchgate.net For instance, the reaction of [Rh(μ-MeO)(cod)]₂ with two equivalents of this compound yields the complex [Rh(μ-κO,O'-(CH₃)₂PO₂)(cod)]₂. unizar.esresearchgate.net This platform demonstrates how the phosphinate ligand plays a key role in the catalytic activity of the resulting metal complex. unizar.es Furthermore, this compound is employed in the preparation of microcrystalline organometallic coordination polymers, which show potential in catalysis and material science. lookchem.com
The catalytic utility of this compound is heavily reliant on its acidic nature and its strong affinity for binding with metal ions. lookchem.comevitachem.com These characteristics allow it to function effectively in various catalytic roles, from being a proton donor to stabilizing metal centers in organometallic catalysts.
The ability to form stable complexes with metal ions is a key feature exploited in the development of new catalytic systems. lookchem.comevitachem.com The phosphinate group can act as a bridging ligand between two metal centers, as seen in the aforementioned binuclear rhodium complexes, influencing the electronic and steric environment of the catalytic site. unizar.esresearchgate.net Studies on the binding affinity of phosphinic acids to nanocrystal surfaces, such as HfO₂, CdSe, and ZnS, have shown that they have an intermediate binding strength, stronger than carboxylic acids but weaker than phosphonic acids. researchgate.net This tunable binding affinity is crucial for engineering the surfaces of nanocrystals for catalytic applications. researchgate.net
The acidic character of the P-OH group is also significant. In solution, this compound can engage in hydrogen bonding and proton transfer, which is fundamental to acid catalysis. acs.org Investigations into 1:1 complexes of this compound with N-bases have shown the formation of strong hydrogen bonds, which can influence reaction mechanisms. acs.org
Investigations into Specific Catalytic Reactions
This compound has been investigated as a catalyst or a component of catalytic systems in several key organic reactions, including hydrolysis, esterification, and polymerization.
In the context of hydrolysis, particularly of phosphinate esters, the role of acidity is paramount. Studies on the acid-catalyzed hydrolysis of related phosphinate derivatives, such as methyl dimethylphosphinothionate, show that the process yields this compound as a product. cdnsciencepub.comcdnsciencepub.comrsc.org The kinetics of these reactions, often following an A-2 pathway, suggest the involvement of protonated intermediates. cdnsciencepub.comcdnsciencepub.com The hydrolysis of the thio-analogue in strong acid leads to both the phosphinic acid and the corresponding P=O ester, providing strong evidence for the formation of a pentacoordinate intermediate, a key step in understanding the catalytic mechanism. rsc.org
The table below summarizes findings related to the acid-catalyzed hydrolysis of a phosphinothionate, which produces this compound.
| Parameter | Value/Observation | Significance | Reference |
| Reaction | Hydrolysis of methyl dimethylphosphinothionate in D₂SO₄–D₂O | Produces this compound and methyl dimethylphosphinate. | cdnsciencepub.comcdnsciencepub.com |
| Mechanism | A-2 pathway | Supported by pH-rate profiles and kinetic parameters (w, w*, φ, r). | cdnsciencepub.comcdnsciencepub.com |
| Intermediate | Common pentacoordinate intermediate | Explains the concomitant formation of both hydrolysis and sulfur-exchange products. | cdnsciencepub.comrsc.org |
This compound can undergo esterification with alcohols, a reaction that can be promoted catalytically. While traditional heating methods are often ineffective, microwave irradiation has been shown to successfully drive the direct esterification of phosphinic acids with simple alcohols without the need for an additional solvent. researchgate.net This method, however, may require higher temperatures. researchgate.net
Alkylation of phosphinic acids, another route to ester formation, can be enhanced by combining phase transfer catalysis with microwave irradiation. researchgate.net Furthermore, modern methods for the synthesis of phosphinate esters, such as those involving orthoesters, demonstrate efficient conversion under mild conditions, aligning with green chemistry principles by minimizing waste. For example, using triethyl orthoacetate as both a solvent and alkylating agent at 90–100°C can lead to complete conversion to the target ester within 24 hours.
| Esterification Method | Conditions | Outcome | Reference |
| Direct Esterification | Microwave irradiation, no extra solvent | Forms corresponding phosphinic esters. | researchgate.net |
| Orthoester-Mediated | Triethyl orthoacetate, 90-100°C, 24h | High yield (>90%) of target ester. | |
| Phase Transfer Catalysis | Combined with microwave irradiation | Promotes alkylating esterification. | researchgate.net |
This compound has found applications as a catalyst or cocatalyst in polymerization processes. It is mentioned as an exemplary organophosphinic acid that can be part of a salt catalyst used for the ring-opening polymerization (ROP) of cyclic carbonyl monomers like lactide. google.com.na These salt catalysts are formed by combining an oxoacid, such as this compound, with a nitrogen base (e.g., guanidine (B92328) or amidine). google.com.na
In dental applications, this compound is listed among acidic compounds that can be used in catalyst systems for the chemical polymerization of monomers. google.com It can be part of a system that improves upon the performance of traditional catalysts. google.com Research into the ROP of lactones has also utilized this compound as an organocatalyst, demonstrating its ability to initiate polymerization. rsc.org
Design of Hypercoordinated Silicon Species for Catalysis
The design and synthesis of hypercoordinated silicon compounds are of significant interest due to their potential applications as reagents and catalysts in organic synthesis. nih.govd-nb.info this compound has been utilized as a neutral oxygen-donor ligand in the creation of novel hypercoordinated silicon species. nih.gov
A notable example is the reaction of silicon tetrachloride (SiCl₄) with this compound (Me₂PO(OH)) under ambient conditions in chloroform (B151607). nih.gov This reaction leads to the ionic dissociation of SiCl₄ and the formation of a tetra-cationic, hexacoordinated silicon complex, [Si(Me₂PO(OH))₆]⁴⁺, with chloride counter-ions. nih.govd-nb.info This was the first structurally characterized complex of its kind. nih.gov
In this complex, the silicon atom is surrounded by six this compound molecules acting as neutral ligands in a nearly regular octahedral geometry. nih.gov The average Si-O bond length is approximately 1.76 Å. nih.gov The formation of such a stable, hexacoordinated silicon species is noteworthy because silicon is typically found in a four-coordinate state in naturally occurring silicates and silicophosphates under standard pressure. nih.gov
The chemistry of these hypercoordinated silicon complexes is an area of ongoing investigation. nih.govd-nb.info The activation of SiCl₄ with ligands like this compound to form cationic silicon species is a promising strategy for the development of new catalysts. d-nb.info For instance, cationic silicon species generated from the activation of SiCl₄ with chiral bisphosphoramides have been employed as catalysts in enantioselective reactions, such as the allylation of aldehydes. d-nb.info The ability of this compound to act as a neutral ligand to create stable, hypercoordinated silicon structures opens up possibilities for designing new Lewis acid catalysts. nih.govresearchgate.net
Table 2: Characterization Data for a Hypercoordinated Silicon-Dimethylphosphinic Acid Complex
| Complex | Formula | Coordination Number of Si | Geometry | Average Si-O Bond Length (Å) | Reference |
| SiPMe | [Si(Me₂PO(OH))₆]Cl₄ | 6 | Octahedral | 1.76 | nih.gov |
Advanced Materials Science Applications
Flame Retardant Technologies Utilizing Phosphorus Content
Dimethylphosphinic acid is a key component in the development of halogen-free flame retardants, which are increasingly sought after due to environmental and safety concerns associated with traditional halogenated compounds. google.com The efficacy of these flame retardants is rooted in the phosphorus content of the acid. Salts of this compound, such as aluminum and calcium phosphinates, have proven to be particularly effective flame-retardant additives for thermoplastic polymers like polyesters and polyamides. google.com
The mechanism of action for phosphinate-based flame retardants involves a combination of gas phase and condensed phase effects. Upon heating, they can decompose to release phosphorus-containing radicals that interrupt the combustion cycle in the gas phase. In the condensed phase, they promote the formation of a stable char layer on the polymer surface, which acts as a barrier, insulating the underlying material from heat and preventing the release of flammable volatiles. specialchem.com
Research has shown that combining phosphinates with other compounds, such as melamine (B1676169) condensation products or their reaction products with phosphoric acid, can lead to a synergistic effect, providing even more effective flame retardancy in thermoplastics. google.com
Table 1: Examples of Phosphinic Acids in Flame Retardant Formulations
| Phosphinic Acid Derivative | Polymer Application | Observed Effect |
| Calcium and Aluminum salts of ethylmethylphosphinic acid | Polyamide 66 | Improved flame retardancy according to UL 94 tests. google.com |
| Aluminum and Zinc phosphinates | Thermoplastic polymers | Effective flame retardancy with less impairment of material properties compared to alkali metal salts. google.com |
| This compound salts | Polyesters | Effective flame-retardant additives. google.com |
Corrosion Inhibition Mechanisms and Formulations
This compound and other phosphonic acids are utilized as corrosion inhibitors for various metals, including iron, steel, and copper alloys. google.commdpi.com Their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. nih.gov This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic interactions, and chemisorption, which involves the formation of chemical bonds between the inhibitor molecules and the metal. mdpi.com
The effectiveness of these inhibitors is highly dependent on their molecular structure. mdpi.com In aqueous systems, they can significantly reduce the corrosion rate of ferrous metals. google.com Formulations for surface treatment may include the phosphonic acid compound, a nitrogen-containing organic compound, and a high-boiling solvent. google.com The concentration of the phosphorus oxide compound in these treating compositions can range from about 0.01% to 10% by weight. google.com
Studies have shown that carboxyphosphonic acids, derived from renewable resources, can form particularly stable protective layers on metal surfaces, offering excellent anticorrosive effects, especially in hard water and chloride-containing media. mdpi.com
Table 2: Components of a Corrosion Inhibiting Surface Treatment Composition
| Component | Function | Example Concentration |
| Phosphorus Oxide Compound (e.g., this compound) | Forms a protective film on the metal surface. google.com | 0.1% to 5% by weight. google.com |
| Nitrogen-Containing Organic Compound | Enhances the protective action. | 0.1% to 1.0% by weight. google.com |
| High Boiling Solvent | Acts as a carrier for the active components. | Varies based on formulation. |
Surface Modification and Coating Applications
The ability of phosphonic acids to strongly bind to metal oxide surfaces makes them ideal candidates for surface modification and the creation of protective and functional coatings.
Phosphonic Acid-Based Organic and Organic–Inorganic Coatings (e.g., for Aluminum, Titanium)
Phosphonic acid-based coatings are increasingly being investigated as environmentally friendly alternatives to traditional surface treatments for metals like aluminum and titanium. mdpi.commdpi.com These coatings can enhance corrosion resistance and improve the adhesion of subsequent organic layers, such as paints and adhesives. mdpi.com The phosphonic acid group can form strong covalent bonds with the native oxide layer of the metal, creating a durable and stable interface. google.commdpi.com
For aluminum and its alloys, phosphating treatments can enhance the bonding force between the metal surface and organic paint coatings. zj-junyue.com While the phosphate (B84403) film itself may have limited corrosion resistance, it serves as an excellent primer layer. zj-junyue.com Similarly, for titanium and its alloys, a phosphate film can improve the adhesion of paint and provide lubrication for manufacturing processes. zj-junyue.com
Self-Assembled Monolayers (SAMs) Derived from this compound Analogues
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. nih.gov Analogues of this compound, specifically long-chain alkylphosphonic acids, are used to create SAMs on various oxide surfaces. nih.govnih.gov These SAMs can be used to precisely control surface properties such as wettability, adhesion, and biocompatibility. nih.govmdpi.com
The formation of SAMs from dialkyldithiophosphinic acids on gold substrates has been studied, revealing an unusual trend where shorter alkyl chains lead to more ordered and crystalline layers. nih.gov This is in contrast to the more common n-alkanethiolate SAMs. nih.gov The structure and ordering of these SAMs are influenced by a combination of factors including adsorbate-substrate interactions, substrate morphology, and steric effects of the alkyl groups. nih.gov On silicon oxide surfaces, phosphonate (B1237965) SAMs have been shown to form chemically intact and ordered films. nih.gov
Proton Conducting Polymer Membranes and Hydrogen-Bonded Networks
This compound and related phosphonic acids play a role in the development of proton-conducting materials, which are crucial components of technologies like fuel cells. mdpi.comresearchgate.net The ability of phosphonic acid groups to form extensive hydrogen-bonded networks facilitates the transport of protons. mdpi.com
In proton-conducting polymer membranes, these acid moieties can create pathways for proton conduction via the Grotthuss mechanism, where protons hop along the hydrogen-bond network. mdpi.com Studies on acid-base complexes involving phosphonic acids and nitrogen-containing compounds have shown that fast proton exchange can occur, which is a desirable characteristic for high-temperature proton exchange membranes. researchgate.net The formation of cyclic dimers and trimers through hydrogen bonding is a key feature of these systems. mdpi.com Blending phosphonated polymers with other polymers like polybenzimidazole can result in stable membranes with enhanced proton conductivity. uni-stuttgart.de
Ion-Exchange Resins and Metal Cation Sorption
Phosphinic acid functional groups are utilized in ion-exchange resins for the selective recovery and separation of metal cations. diva-portal.org These resins can bind metal ions through the oxygen atoms of the phosphinic acid group. diva-portal.org The ability of phosphinates to form stable complexes with hard or borderline metal cations is exploited in processes like extractive hydrometallurgy. core.ac.uk
The sorption properties of these resins are influenced by factors such as the acidity of the solution and the presence of other competing ions. diva-portal.org Research has explored the use of resins with phosphinic acid groups for the recovery of rare earth elements from acidic mine waters. diva-portal.org Studies on the adsorption of this compound on iron oxyhydroxides have provided insights into the binding mechanisms, indicating that it forms inner-sphere complexes with the surface. researchgate.netresearchgate.net This interaction involves the formation of a covalent bond between the phosphorus atom and an oxygen atom on the mineral surface. researchgate.net
Synthesis of Polyampholytic Resins Incorporating this compound
Polyampholytic resins are polymers containing both acidic and basic functional groups, enabling them to exhibit both anionic and cationic properties. The incorporation of this compound groups into these resins imparts a strong affinity for certain metal ions. researchgate.netresearchgate.net The synthesis of these specialized resins can be achieved through various chemical pathways, often involving phospha-Mannich reactions. researchgate.nettandfonline.com
This type of reaction utilizes hypophosphorous acid (the precursor to this compound in some syntheses) or its derivatives, an amine, and a carbonyl compound (like formaldehyde). researchgate.nettandfonline.com These components react to form (α-aminoalkyl)phosphinic acid structures within a polymer matrix. researchgate.nettandfonline.com For instance, polyampholyte derivatives of this compound have been successfully prepared and patented, highlighting their recognized utility. tandfonline.com These synthesis routes create resins with chelating functional groups that are effective for binding di- and tri-valent metal ions. researchgate.net The resulting materials are often stable and can be functionalized for high selectivity and adsorption capacity. researchgate.net
The synthesis can be generally described by the reaction of a polymer backbone containing amine functionalities with this compound and an aldehyde. This process grafts the phosphinic acid groups onto the polymer, creating a bifunctional resin with both amine (basic) and phosphinic acid (acidic) sites. zhangqiaokeyan.com The structure of these resins allows for the formation of stable coordination complexes with metal ions. researchgate.net
Screening and Parameter Optimization for Copper(II) Cation Binding
Once synthesized, resins incorporating this compound are evaluated for their ability to bind specific metal ions, such as copper(II). This process involves screening experiments and the optimization of various parameters to maximize adsorption efficiency. Key parameters that influence the binding process include pH, initial metal ion concentration, adsorbent dosage, contact time, and temperature. hku.edu.trmdpi.com
pH Influence: The pH of the solution is a critical factor. For phosphonic acid-based resins, the adsorption of Cu(II) is often highly pH-dependent. For example, studies on similar amino methylene (B1212753) phosphonic acid resins showed that Cu(II) was quantitatively adsorbed at a pH of 4.09. researchgate.net At lower pH values, protonation of the functional groups can inhibit metal binding, while at higher pH values, precipitation of metal hydroxides can occur. hku.edu.tr Optimal pH for metal adsorption on functionalized resins is frequently found in the range of 5 to 7. mdpi.com
Adsorption Capacity and Kinetics: The performance of the resin is quantified by its adsorption capacity, which is the amount of metal ion adsorbed per unit mass of the resin. A study on a novel amino methylene phosphonic acid resin reported a statically saturated adsorption capacity of 181 mg/g for Cu(II). researchgate.net The kinetics of adsorption, which describe the rate of metal uptake, are also evaluated. Often, the process follows a pseudo-second-order kinetic model, indicating that the rate-limiting step is chemisorption involving the formation of coordination bonds between the copper ions and the resin's functional groups. hku.edu.trresearchgate.netnih.gov
Isotherm Models: Adsorption isotherm models, such as the Langmuir and Freundlich models, are used to describe the equilibrium state of adsorption. The Freundlich isotherm model was found to be a good fit for Cu(II) adsorption on an amino methylene phosphonic acid resin, suggesting a heterogeneous surface with a non-uniform distribution of binding energies. researchgate.net In other cases involving functionalized resins, the Langmuir model, which assumes monolayer adsorption on a homogeneous surface, provides a better fit. mdpi.comnih.gov
Thermodynamic Analysis: Thermodynamic studies are conducted to understand the nature of the adsorption process. Parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) are determined. A positive ΔH value indicates an endothermic process, where adsorption is favored at higher temperatures. researchgate.netnih.gov A negative ΔG value confirms the spontaneous nature of the adsorption. researchgate.netnih.gov
The table below summarizes typical parameters investigated during the optimization of copper(II) binding by phosphinic or phosphonic acid-based resins.
| Parameter | Typical Optimized Range/Value | Significance |
| pH | 4.0 - 7.0 | Affects the surface charge of the adsorbent and the speciation of the metal ion. hku.edu.trmdpi.comresearchgate.net |
| Contact Time | 10 min - 24 h | Determines the time required to reach adsorption equilibrium. hku.edu.trmdpi.com |
| Adsorbent Dosage | 0.5 - 25 mg/L | Influences the number of available binding sites for metal ions. hku.edu.trmdpi.com |
| Temperature | 25 - 60 °C | Affects adsorption kinetics and capacity; helps determine if the process is endothermic or exothermic. hku.edu.trresearchgate.net |
| Initial Cu(II) Conc. | 0.05 - 110 mg/L | Drives the concentration gradient for mass transfer from the solution to the adsorbent surface. mdpi.com |
Regeneration and Reusability: An important aspect of practical applications is the ability to regenerate and reuse the resin. Elution studies are performed using acidic solutions, such as HCl or HNO₃, to strip the bound copper ions from the resin. researchgate.netdoi.org For instance, Cu(II) adsorbed on an amino methylene phosphonic acid resin could be effectively eluted using 1.0-3.0 mol/L HCl. researchgate.net Zirconium phosphonate sorbents used for copper removal were successfully regenerated with up to 95% recovery using 1 M solutions of HCl, HNO₃, or H₂SO₄. nih.gov This allows for the recovery of the metal and the repeated use of the adsorbent, which is crucial for cost-effective and sustainable operation.
Environmental Research and Biotransformation Studies
Environmental Fate and Transport Mechanisms
The environmental behavior of dimethylphosphinic acid is governed by a combination of its chemical properties and the characteristics of the receiving environment. Its persistence and movement in aqueous and soil systems are influenced by various degradation pathways and physicochemical factors.
The breakdown of chemical compounds in the environment can occur through biotic (biological) and abiotic (non-biological) processes, such as chemical degradation (e.g., hydrolysis) and photodegradation. oregonstate.edu For many organophosphorus compounds, microbial activity is a primary driver of degradation in soil and water. iupac.orgresearchgate.net While abiotic processes may occur, the most extensively documented degradation pathway for this compound is biological, specifically through microbial action which cleaves its stable carbon-phosphorus (C-P) bonds.
In soil environments, the degradation rate is heavily dependent on the presence and activity of specific microbial populations capable of metabolizing the compound. iupac.org In aqueous systems, factors such as pH, temperature, and sunlight can influence chemical stability and degradation rates. oregonstate.eduresearchgate.net However, the core pathway for the complete mineralization of this compound relies on enzymatic processes detailed in the microbial degradation section below.
The persistence (measured by half-life) and mobility of a chemical determine its potential to accumulate in the environment and move into water resources. oregonstate.edunih.gov Several key factors influence these characteristics for this compound.
Sorption: The tendency of a chemical to bind to soil particles is a critical factor. oregonstate.edu Soil characteristics such as organic matter content, clay content, and soil type significantly affect sorption. iupac.org Compounds that are strongly adsorbed to soil particles are less mobile and may be less available for microbial degradation, potentially increasing their persistence. oregonstate.eduiupac.org
Soil and Water Properties: The pH of the soil and water can affect the chemical form and degradation rate of pesticides and other chemicals. oregonstate.eduresearchgate.net Temperature also plays a crucial role, as higher temperatures generally increase the rates of both chemical and microbial degradation. oregonstate.eduiupac.org
Microbial Activity: The presence, diversity, and abundance of microorganisms capable of degrading this compound are arguably the most important factors determining its persistence. iupac.org Conditions that favor microbial growth, such as adequate moisture, temperature, and nutrient availability, can enhance the degradation rate. oregonstate.edu
Water Solubility: The solubility of a compound in water affects its potential to be transported from soil into groundwater or carried away in surface runoff. oregonstate.edu
Table 1: General Factors Influencing Environmental Persistence and Mobility
| Factor | Influence on Persistence | Influence on Mobility | Relevant Environmental Characteristics |
|---|---|---|---|
| Sorption | Can increase persistence by making the compound less available for degradation. | Decreases mobility by binding the compound to soil particles. | Soil organic matter, clay content, soil type. oregonstate.eduiupac.org |
| pH | Can affect chemical stability and the rate of microbial processes. oregonstate.edu | Can influence the chemical's charge and its interaction with soil. | Acidity or alkalinity of soil and water. iupac.org |
| Temperature | Higher temperatures generally decrease persistence by accelerating degradation. oregonstate.edu | Minor direct effect, but influences water viscosity and evaporation. | Climatic conditions. iupac.org |
| Microbial Population | High populations of degrading microbes decrease persistence. | Indirectly affects mobility by controlling the rate of degradation. | Soil health, nutrient status, moisture. oregonstate.eduiupac.org |
| Water Solubility | Lower persistence if soluble form is more biodegradable. | High water solubility increases the potential for leaching and runoff. oregonstate.edu | Intrinsic property of the chemical. |
Microbial Degradation and Bioremediation Potential
The ability of certain bacteria to cleave the carbon-phosphorus bond is a key mechanism for the natural attenuation of this compound and other phosphonates and phosphinates. This process is central to the bioremediation potential for environments contaminated with these compounds.
Certain bacteria possess a specialized enzymatic pathway, known as the C-P lyase pathway, to break the stable C-P bond in organophosphorus compounds. nih.govadvancedsciencenews.com This allows them to utilize these compounds as a source of phosphorus, an essential nutrient, particularly under phosphate-limited conditions. advancedsciencenews.com The C-P lyase enzyme complex is responsible for this cleavage. researchgate.net
Research has identified specific bacterial strains capable of this activity. One notable example is Agrobacterium radiobacter, which has been shown to effectively cleave the C-P bond of a wide array of substrates, including dialkyl phosphinic acids like this compound. nih.govnih.govasm.org The enzymatic reaction directly breaks the bond between the phosphorus atom and the methyl carbon atoms, releasing the organic portion of the molecule. nih.gov Studies have demonstrated that for this compound, both C-P bonds are cleaved by this enzymatic activity. nih.govnih.gov
The primary goal for bacteria utilizing the C-P lyase pathway is to acquire phosphorus. Therefore, the ultimate phosphorus-containing product of the degradation of this compound is inorganic phosphate (B84403) (Pi), which the cell can readily use for growth and metabolism. researchgate.netasm.org
The carbon-containing fragments are released as hydrocarbons. In the case of this compound, the two methyl groups are converted into methane (B114726). nih.govnih.gov Stoichiometric studies have revealed that both C-P bonds of the molecule are cleaved quantitatively to produce methane. nih.govnih.govasm.org The extent of C-P bond cleavage has been observed to correlate linearly with the specific growth rate of the bacteria, confirming this pathway's role in providing essential phosphorus. nih.govnih.gov
The C-P lyase enzyme system, particularly in organisms like Agrobacterium radiobacter, exhibits a broad substrate specificity. nih.govnih.gov It is not limited to this compound but can act on a wide range of phosphonic and phosphinic acids. This promiscuity makes it a powerful tool for bioremediation. nih.govasm.org
The regulation of the C-P lyase pathway is tightly linked to phosphorus availability in the environment. advancedsciencenews.com The genes encoding the multi-protein C-P lyase complex, often referred to as the phn operon, are typically expressed only under conditions of phosphate starvation. advancedsciencenews.com When inorganic phosphate is readily available, the expression of these genes is repressed, and the bacteria will preferentially use the more easily accessible phosphorus source. This regulation ensures that the cell only expends the energy to produce the complex enzymatic machinery required for C-P bond cleavage when it is necessary for survival. advancedsciencenews.com
Table 2: Substrate Specificity of C-P Lyase in Agrobacterium radiobacter
| Substrate Class | Specific Examples Cleaved | Resulting Hydrocarbon Product |
|---|---|---|
| Dialkyl Phosphinic Acids | This compound | Methane nih.govnih.gov |
| Herbicides | Glyphosate (B1671968) | Not specified |
| Antibiotics | Fosfomycin (B1673569) | Not specified |
| Unsaturated Phosphonic Acids | Vinylphosphonic acid | Ethylene nih.govnih.gov |
| Propenylphosphonic acid | Propene nih.govnih.gov |
Applications in Remediation of Organophosphorus Compounds
This compound emerges in environmental contexts primarily as a transformation product resulting from the degradation of more complex organophosphorus compounds. Its role in remediation is not that of an active agent but rather as a byproduct of detoxification pathways that break down certain pesticides and industrial chemicals.
The biotransformation of organophosphorus compounds is a critical area of environmental remediation. Microbial degradation is a key process for detoxifying soils and water contaminated with these substances. For instance, the widely used herbicide glyphosate can be microbially degraded in soil, leading to the formation of several intermediate compounds. Among these breakdown products is this compound, alongside other substances like phosphoric acid and aminomethylphosphonic acid (AMPA) vdoc.pubchemicalbook.com. The cleavage of carbon-phosphorus (C-P) bonds by microorganisms is a fundamental step in this process, converting the parent molecule into simpler, generally less toxic substances researchgate.net.
Therefore, the "application" of this compound in remediation is understood as its formation signifying the successful breakdown of a parent organophosphorus compound. Monitoring for the presence of such degradation products can serve as an indicator that natural attenuation or active bioremediation efforts are taking place. The ultimate goal of this biotransformation is the complete mineralization of the original pollutant into harmless inorganic compounds like phosphate, carbon dioxide, and water.
Ecotoxicological Investigations and Environmental Impact Assessment
Assessing the environmental impact of this compound involves understanding its effects on various components of ecosystems, particularly aquatic life.
Effects on Aquatic Organisms (e.g., Daphnia magna, Fish, Invertebrates)
However, safety data for the compound provides some general toxicological classifications. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin and serious eye irritation nih.govsigmaaldrich.com. While these classifications pertain to direct handling and exposure, they indicate the chemical's potential for biological activity. The Water Hazard Class (WGK) for this compound is 3, indicating it is strongly hazardous to water sigmaaldrich.com. This classification suggests that the substance could pose a risk to aquatic environments, necessitating proper handling and disposal to prevent contamination.
Without specific experimental data on aquatic species, a definitive assessment of its acute or chronic toxicity to organisms like daphnids or fish cannot be made. The environmental risk is inferred from its hazard classifications and its status as a persistent degradation product of other pollutants.
Comparison of Ecotoxicological Endpoints with Related Compounds
A direct comparison of ecotoxicological endpoints for this compound is limited by the lack of specific data for the compound. However, a meaningful comparison can be made by examining the toxicity of a parent organophosphorus compound and its degradation products. This illustrates the common environmental fate of such chemicals, where degradation generally leads to a reduction in toxicity.
As this compound is a known microbial degradation product of the herbicide glyphosate, a comparison of their known aquatic toxicities is relevant vdoc.pubchemicalbook.com. Glyphosate itself has been subject to extensive toxicological testing.
| Compound | Organism | Endpoint | Value | Reference |
| Glyphosate | Daphnia magna (Water Flea) | 48-hr EC50 | 780 mg/L | chemicalbook.com |
| Oncorhynchus mykiss (Rainbow Trout) | 96-hr LC50 | >1000 mg/L | chemicalbook.com | |
| This compound | Daphnia magna (Water Flea) | EC50 | Data not available | |
| Fish | LC50 | Data not available |
This table is interactive. Users can sort columns to compare data.
The data indicates that the parent compound, glyphosate, exhibits low acute toxicity to the tested aquatic organisms, with high concentrations required to elicit an effect. While specific values for this compound are unavailable, the general principle of organophosphorus compound bioremediation is that the resulting breakdown products are significantly less toxic than the parent compounds. The degradation process represents a form of detoxification, breaking a complex molecule into simpler, more benign substances. Therefore, it is expected that the ecotoxicity of this compound would be lower than that of glyphosate and significantly lower than more acutely toxic organophosphorus compounds, such as nerve agents or certain insecticides.
Analytical and Spectroscopic Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to understanding the molecular structure of dimethylphosphinic acid. Techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with gas-phase electron diffraction, have been pivotal in characterizing its vibrational modes, atomic connectivity, and three-dimensional arrangement.
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, offering valuable information about its functional groups and bonding environment. Studies on this compound in both gaseous and solid (polycrystalline) states reveal significant shifts in key vibrational frequencies, primarily due to the influence of intermolecular hydrogen bonding.
In the gas phase, this compound exists predominantly as a hydrogen-bonded cyclic dimer. In the condensed, polycrystalline state, these hydrogen bonds become stronger and more ordered. This transition from the gaseous to the solid phase leads to notable changes in the IR spectrum fu-berlin.de. The strengthening of the O-H···O=P hydrogen bonds in the solid state causes a considerable broadening and shift of the O-H stretching band to a lower frequency (redshift) compared to the gas phase. Conversely, the P=O stretching frequency is also lowered due to its involvement as a hydrogen bond acceptor. The table below summarizes the principal vibrational modes and the expected shifts observed when transitioning from a gaseous to a polycrystalline sample.
Table 1: Key IR Vibrational Modes of this compound and Expected Spectral Shifts
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Gaseous Phase Characteristics | Polycrystalline Phase Characteristics |
|---|---|---|---|
| O-H Stretch | 2500-3300 | Sharper band at a higher frequency. | Broad, intense band shifted to a lower frequency due to strong H-bonding. |
| C-H Stretch | 2800-3000 | Sharp absorptions typical of methyl groups. | Similar position to the gas phase, but may show slight broadening. |
| P=O Stretch | 1150-1250 | Band at a higher frequency. | Band is shifted to a lower frequency as the P=O group acts as an H-bond acceptor. |
| P-C Stretch | 650-800 | Characteristic symmetric and asymmetric stretches. | Minimal shift, but potential splitting due to crystal lattice effects. |
| P-O Stretch | 900-1050 | Absorption in the typical range for P-O single bonds. | Minor shifts may occur due to changes in the crystal packing environment. |
These spectral differences provide conclusive evidence for the formation of strong, ordered hydrogen-bonded networks in the solid state of this compound fu-berlin.de.
NMR spectroscopy is an indispensable tool for probing the local chemical environment of specific nuclei, such as ¹H, ³¹P, and ²⁹Si. It has been employed to characterize not only the molecule itself but also its interactions and complexes.
This compound can act as a neutral ligand in the formation of coordination complexes. In a notable example, it reacts with silicon tetrachloride to form a hexacoordinated, tetra-cationic silicon complex, [Si(Me₂PO(OH))₆]Cl₄. Solid-state NMR spectroscopy was crucial for characterizing this hypercoordinated species. Due to the compound's insolubility in common organic solvents, solid-state NMR was the method of choice. The experiments yielded distinct chemical shifts for the silicon and phosphorus nuclei, confirming the octahedral coordination geometry around the silicon atom.
Table 2: Solid-State NMR Data for the [Si(Me₂PO(OH))₆]⁴⁺ Cation
| Nucleus | Chemical Shift (δ) | Technique |
|---|---|---|
| ²⁹Si | -204.2 ppm | Solid-State MAS NMR |
| ³¹P | 56.88 ppm | Solid-State MAS NMR |
Data sourced from a study on the ionic dissociation of SiCl₄ with this compound.
The highly shielded ²⁹Si chemical shift of -204.2 ppm is characteristic of silicon atoms in a hexacoordinated [SiO₆] environment. The ³¹P chemical shift of 56.88 ppm confirms the presence of the coordinated this compound ligands.
In solution, this compound engages in self-association through hydrogen bonding. Low-temperature NMR studies, conducted at temperatures as low as 100 K in a liquefied CDF₃/CDClF₂ solvent mixture, have provided detailed insights into the nature of these associations. These studies revealed that while many similar acids form cyclic dimers, this compound predominantly forms cyclic trimers in this polar aprotic medium. This finding differentiates its associative behavior from closely related compounds like dimethylarsinic acid, which primarily forms cyclic dimers under the same conditions. Furthermore, low-temperature ¹H and ³¹P NMR have been used to study the formation of hydrogen-bonded hetero-complexes between different organophosphorus acids, such as between this compound and diphenylphosphoric acid.
Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of molecules in the vapor phase, free from the intermolecular forces present in crystals fu-berlin.de. A GED study of this compound at 433 K successfully determined the molecular structure of its hydrogen-bonded cyclic dimer fu-berlin.de. The analysis confirmed a non-planar, eight-membered ring structure with C₂ symmetry. The study provided accurate measurements of bond lengths and angles, which are presented in the table below.
A key finding was the significant difference in the hydrogen bond length between the gas and solid phases. The O···O distance in the gas-phase dimer was found to be 2.81(4) Å, which is considerably longer than the 2.48(2) Å distance in the solid state. This observation is in strong agreement with IR spectroscopic data, indicating that the hydrogen bonds are substantially stronger in the solid state fu-berlin.de.
Table 3: Selected Structural Parameters of the this compound Cyclic Dimer from GED
| Parameter | Bond Length (rh1, Å) | Angle (∠, °) |
|---|---|---|
| P=O | 1.497(3) | - |
| P-O | 1.573(4) | - |
| P-C | 1.806(1), 1.811(1) | - |
| O-H | 0.99(1) | - |
| O···O | 2.81(4) | - |
| O···H | 1.84(4) | - |
| ∠ O=P-O | - | 120(1) |
| ∠ P-O-H | - | 117(4) |
| ∠ O-H···O | - | 164(6) |
Parameters determined at 433 K. The notation rh1 refers to a specific type of calculated internuclear distance used in the GED analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Chromatographic and Mass Spectrometric Methods in Research Contexts
Chromatography coupled with mass spectrometry (MS) provides the high sensitivity and selectivity required for the analysis of trace-level compounds in complex matrices azom.comnih.gov. While specific industrial or environmental monitoring research focusing solely on this compound is not extensively documented, the analytical methodologies for this class of polar organophosphorus compounds are well-established through comprehensive research on its structural analogs, such as methylphosphonic acid and various alkyl methylphosphonic acids, which are degradation products of chemical warfare agents nih.govresearchgate.net. These methods are directly applicable to the analysis of this compound.
The primary analytical challenge for small, polar compounds like this compound is their poor retention on traditional reversed-phase liquid chromatography (LC) columns and their non-volatile nature, which complicates gas chromatography (GC) analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique for separating highly polar analytes. HILIC-MS/MS methods, often employing electrospray ionization (ESI) in negative mode, have been developed for the ultra-sensitive detection of related phosphonic acids in environmental samples like dust and soil nih.gov. These methods allow for the direct analysis of aqueous extracts with minimal sample preparation and can achieve detection limits in the picogram-per-milliliter (pg/mL) range nih.gov.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, a derivatization step is necessary to convert the non-volatile this compound into a more volatile and thermally stable derivative. Common derivatization techniques for organophosphorus acids involve methylation or silylation. For instance, trimethylsilyl (B98337) derivatives can be formed and subsequently analyzed by GC-MS. This approach is widely used for the analysis of related phosphonic acids in various matrices. The choice of derivatization agent and the use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) can enhance selectivity and sensitivity, enabling trace-level detection and identification.
GC/MS for Hydrolysate Analysis and Degradation Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in analyzing its hydrolysate and identifying products formed under various degradation conditions. However, the inherent low volatility and high polarity of this compound and its potential acidic degradation products necessitate a derivatization step to convert them into more volatile species suitable for GC analysis.
Forced degradation studies, which involve subjecting the compound to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, are crucial for identifying potential degradation products. medcraveonline.combiomedres.usnih.govpharmtech.commdpi.com While specific forced degradation studies on this compound are not extensively detailed in the reviewed literature, the hydrolysis of related organophosphorus compounds, such as phosphonates, typically yields the corresponding phosphonic acids. unina.it By analogy, the hydrolysis of this compound is expected to primarily yield simpler, more water-soluble phosphorus-containing acids.
The analysis of these degradation products by GC-MS typically involves a derivatization process to increase their volatility. Common derivatization techniques for polar analytes like phosphonic and phosphinic acids include silylation and methylation. unina.itoup.commdpi-res.com
Silylation involves the replacement of active hydrogen atoms in the analyte with a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) are commonly employed. oup.com The resulting trimethylsilyl esters of the phosphinic acids are significantly more volatile and produce characteristic mass spectra, aiding in their identification.
Methylation is another effective derivatization strategy where the acidic protons are replaced with methyl groups. This can be achieved using various methylating agents. The resulting methyl esters are amenable to GC-MS analysis.
A typical GC-MS analysis of derivatized this compound degradation products would involve the following steps:
Sample Preparation: The hydrolysate or degraded sample is collected.
Derivatization: The sample is treated with a suitable derivatizing agent (e.g., BSTFA with TMCS) under optimized conditions of temperature and time to ensure complete conversion to the volatile derivative.
GC Separation: The derivatized sample is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. A non-polar or medium-polarity column is typically used.
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting mass spectrum, which is a fingerprint of the molecule, is recorded. By comparing the obtained mass spectra with spectral libraries or by interpreting the fragmentation patterns, the chemical structure of the degradation products can be elucidated.
While specific degradation products for this compound are not detailed in the available search results, a hypothetical GC-MS analysis of its hydrolysate after derivatization might reveal the presence of silylated or methylated forms of simpler phosphinic or phosphoric acids, depending on the extent of degradation. The table below illustrates potential degradation products and their expected derivatized forms for GC-MS analysis.
| Potential Degradation Product | Chemical Formula | Derivatization Agent | Expected Derivatized Product for GC-MS |
| Methylphosphonic acid | CH₅O₃P | BSTFA | Bis(trimethylsilyl) methylphosphonate |
| Phosphoric acid | H₃PO₄ | BSTFA | Tris(trimethylsilyl) phosphate (B84403) |
Electrochemical and Conductometric Studies
Conductometric Titrations for Homoconjugation Reactions and Association Constant Determination
Conductometric titration is a valuable electroanalytical technique used to determine the endpoint of a titration by measuring the change in electrical conductivity of the solution. tau.ac.iluobabylon.edu.iqhscprep.com.au This method is particularly well-suited for the analysis of weak acids, such as this compound, where the endpoint detection with a visual indicator can be challenging. The principle lies in the substitution of ions with different ionic conductivities during the titration. tau.ac.il
When a weak acid like this compound is titrated with a strong base (e.g., NaOH), the initial conductivity of the solution is low due to the slight dissociation of the weak acid. As the strong base is added, the highly mobile hydrogen ions (H⁺) from the acid react with the hydroxide (B78521) ions (OH⁻) from the base to form water. The H⁺ ions are replaced by the less mobile cations of the base (e.g., Na⁺), causing an initial slight decrease or minimal change in conductivity. As the titration proceeds, the weak acid is converted into its salt (sodium dimethylphosphinate), which is a strong electrolyte. This leads to a gradual increase in conductivity. After the equivalence point, the further addition of the strong base introduces an excess of highly mobile hydroxide ions (OH⁻), resulting in a sharp increase in conductivity. The equivalence point is determined graphically by the intersection of the two linear portions of the titration curve. nih.gov
Homoconjugation Reactions and Association Constant Determination in Non-aqueous Solvents
In non-aqueous solvents, particularly aprotic solvents, the behavior of acids can be more complex, and phenomena such as homoconjugation can occur. vsmu.byslideshare.net Homoconjugation is the association of an acid (HA) with its conjugate base (A⁻) to form a more complex anion (HA₂⁻).
HA + A⁻ ⇌ HA₂⁻
This process can significantly influence the shape of the conductometric titration curve and must be considered when determining the acid's dissociation constant (pKa) and association constants in such media. The study of these reactions often requires a non-aqueous solvent system, as water's high polarity and amphiprotic nature would solvate the ions and prevent significant homoconjugation. metrohm.com
By applying theoretical models that relate the molar conductivity to the concentration of the electrolyte and considering the equilibria of dissociation and homoconjugation, the association constant can be determined. This often involves iterative calculations and fitting the experimental conductivity data to theoretical equations.
A hypothetical conductometric titration of this compound in a non-aqueous solvent like acetonitrile (B52724) with a suitable titrant (e.g., a strong non-aqueous base) would be necessary to study these phenomena. The data from such a titration would allow for the calculation of the acid dissociation constant (pKa) in that solvent and the homoconjugation constant.
Below is a hypothetical data table illustrating the expected trend in conductivity during a conductometric titration of a weak acid.
| Volume of Titrant (mL) | Conductivity (µS/cm) |
| 0.0 | 50 |
| 1.0 | 55 |
| 2.0 | 60 |
| 3.0 | 65 |
| 4.0 | 70 |
| 5.0 | 75 |
| 6.0 | 80 |
| 7.0 | 85 |
| 8.0 | 90 |
| 9.0 | 95 |
| 10.0 (Equivalence Point) | 100 |
| 11.0 | 200 |
| 12.0 | 300 |
| 13.0 | 400 |
| 14.0 | 500 |
| 15.0 | 600 |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations serve as a fundamental approach to investigating the molecular properties of dimethylphosphinic acid, offering insights into its vibrational behavior and the nature of its intermolecular interactions.
Quantum chemical methods are instrumental in predicting the vibrational spectra (infrared and Raman) of this compound. These calculations can determine the frequencies corresponding to the fundamental modes of vibration, such as the stretching and bending of its constituent bonds (P=O, P-O, O-H, P-C, C-H). Theoretical spectra are often calculated for both the monomeric form and for hydrogen-bonded structures, such as the cyclic dimer, to understand how intermolecular interactions influence vibrational frequencies.
The derivation of a force field, which consists of a set of potential energy functions and associated parameters, is a key outcome of these calculations. The force field describes the forces between atoms and is essential for performing more complex molecular mechanics and molecular dynamics simulations. Parameters are often refined by scaling the calculated quantum chemical force constants to achieve better agreement with experimental spectroscopic data. This process improves the accuracy of the force field for predicting the behavior of the molecule in various environments.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(OH) | ~3645 | O-H stretching |
| ν(CH₃) | 2900-3000 | C-H stretching (symmetric and asymmetric) |
| ν(P=O) | ~1250 | P=O stretching |
| δ(CH₃) | 1400-1450 | C-H bending (scissoring, rocking) |
| ν(P-C) | 700-800 | P-C stretching (symmetric and asymmetric) |
This compound readily forms strong intermolecular hydrogen bonds, primarily leading to the formation of cyclic dimers in the gas phase and in non-polar solvents. fu-berlin.deresearchgate.net Quantum chemical calculations are used to determine the key parameters of these hydrogen bonds, including the O-H···O distance, the P=O···H distance, and the O-H···O angle.
The strength of these interactions is quantified by calculating the dimerization energy, which represents the energy released upon the formation of the dimer from two separate monomers. For this compound, this energy is substantial, indicating a very strong hydrogen bond. fu-berlin.de Calculations performed at various levels of theory, such as Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2), provide insights into the geometry and stability of these dimers. fu-berlin.de The dimerization energy for this compound has been estimated to be in the range of 25–50 kcal/mol per dimer, which is significantly higher than that of carboxylic acid dimers and is comparable to the energy of some covalent bonds. researchgate.net
| Parameter | Calculated Value | Method/Basis Set |
|---|---|---|
| Dimerization Energy | -24.8 kcal/mol | B3LYP/6-31+G |
| O···O Distance | ~2.5 Å | RHF/6-311G fu-berlin.de |
| O-H Bond Length (in dimer) | ~1.03 Å | RHF/6-311G** fu-berlin.de |
| O-H···O Angle | ~170-180° | General DFT studies |
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost, making it suitable for studying larger systems and complex processes involving this compound.
DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions, such as the esterification of this compound. By mapping the potential energy surface of the reaction, researchers can identify transition states, intermediates, and the associated activation energies. researchgate.net This provides a detailed, step-by-step understanding of how the reaction proceeds.
Beyond the formation of simple dimers, phosphinic and related phosphonic acids can form more complex self-associated structures. DFT calculations have been employed to model these larger aggregates, such as trimers and cage-like tetramers, which may be present in solution. fu-berlin.de
These studies show that cage-like tetramers can be formed through the interaction of two cyclic dimers, stabilized by a network of eight intermolecular hydrogen bonds. DFT calculations can predict the geometry of these complex structures and determine their stability. The formation of such aggregates is enthalpically favorable, making them stable entities in certain environments. The ability to model these structures provides critical insight into the behavior of phosphinic acids in solution and the solid state.
A fundamental application of DFT is the optimization of the molecular geometry of this compound to find its most stable three-dimensional structure. cnr.itarxiv.org This process involves calculating the forces on each atom and adjusting the atomic positions until a minimum on the potential energy surface is located. mdpi.com These calculations, often using functionals like B3LYP with basis sets such as 6-311G**, provide precise values for bond lengths, bond angles, and dihedral angles. fu-berlin.de
Conformational analysis, which explores the different spatial arrangements of a molecule resulting from rotation around single bonds, can also be performed using DFT. For this compound, this could involve studying the rotation of the methyl groups or the hydroxyl group. By calculating the relative energies of different conformers, the most stable conformation and the energy barriers to rotation can be determined, providing a complete picture of the molecule's structural flexibility.
| Parameter | Bond Length (Å) / Angle (°) | Method |
|---|---|---|
| P=O | 1.497 | GED/RHF/6-311G fu-berlin.de |
| P-O | 1.573 | GED/RHF/6-311G fu-berlin.de |
| P-C | 1.806 / 1.811 | GED/RHF/6-311G fu-berlin.de |
| ∠O-P=O | 120.0 | GED/RHF/6-311G fu-berlin.de |
| ∠C-P-C | 108.9 | GED/RHF/6-311G** fu-berlin.de |
Ab Initio Molecular Orbital Studies
Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without reliance on empirical data, provide a powerful framework for studying chemical systems. For this compound and its derivatives, these computational methods have been used to explore its structure, binding properties, and interactions at the atomic level.
Calculation of Binding Energies and Ligand-Field Effects
Theoretical studies have quantified the binding affinity of the this compound monoanion with cations, such as calcium. In one key ab initio molecular orbital study, the interactions between this compound monoanions and calcium on the surface of a molecularly modeled hydroxyapatite (HAP) crystal were investigated. acs.org The calculations, performed using a 3-21G(*) basis set, determined the binding energies for these interactions through the use of model reactions.
The study calculated the energy changes for model reactions where ligands (L), including water and this compound anion, bind to a calcium center. This provides a quantitative measure of the stability of the resulting complexes.
| Ligand (L) | Number of Ligands | Calculated Binding Energy (kJ/mol) |
|---|---|---|
| Water (H₂O) | 1 | -125.9 |
| Water (H₂O) | 2 | -231.8 |
| Water (H₂O) | 3 | -314.2 |
| This compound anion | 1 | -580.3 |
These calculations demonstrate a significantly stronger binding energy for the this compound anion compared to water, indicating a high affinity for the calcium cation.
Modeling of Bisphosphonate-Calcium Bonding
This compound serves as a structural and functional model for understanding the more complex interactions of bisphosphonates, which are crucial in medicine for treating bone diseases. acs.org Ab initio molecular orbital studies have been extended to model the bonding between phosphonates and calcium, which is the primary mineral component of bone.
Computational models have explored the binding of this compound monoanions to calcium ions on the surface of hydroxyapatite, the principal mineral in bone and teeth. acs.orgresearchgate.net These simulations provide a quantum chemical basis for understanding how these molecules target bone tissue. The studies fully optimized the molecular structures of complexes involving the HAP surface, calcium, and ligands like the this compound anion using the 3-21G(*) basis set. acs.orgresearchgate.net The results indicate that different phosphorus-containing molecules have distinct calcium binding sites and orientations, which can be compared energetically. researchgate.net This type of modeling is essential for comprehending the mechanisms of bisphosphonate action, such as their role in inhibiting bone resorption by binding to calcium phosphate (B84403) minerals.
Studies of Cation-Water Interactions
The interaction between cations and surrounding water molecules is fundamental to chemical and biological processes in aqueous environments. Ab initio calculations have been employed to investigate these interactions in the presence of phosphinate anions. The same computational studies that modeled this compound anion's binding to calcium also included explicit water molecules to create a more realistic model of the system. acs.orgresearchgate.net
These models examined the competitive binding between water molecules and the this compound anion for the calcium ion on the hydroxyapatite surface. acs.org As shown in the binding energy table above, the binding energy of a single this compound anion is substantially greater than that of one, two, or even three water molecules combined. This suggests that the anion can readily displace water from the cation's coordination sphere. The calculations provide a detailed picture of the energetics governing the formation of these surface complexes and the role of solvent displacement.
Derivatives, Analogues, and Structure Activity Relationships
Synthesis of Advanced Dimethylphosphinic Acid Derivatives
The synthesis of advanced derivatives of this compound is a key area of research, focusing on creating molecules with specific functionalities and enhanced performance for various applications.
The design and synthesis of phosphonic acids with tailored properties often involve multi-step chemical reactions to introduce specific functional groups. A common strategy is the palladium-catalyzed reaction between anilinium hypophosphite and various aromatic electrophiles, which allows for the straightforward synthesis of monosubstituted phosphinic acids. Another approach involves the reaction of commercially available Grignard reagents with trialkyl phosphites to produce H-phosphinates, which can be further modified. These methods provide a versatile platform for creating a library of phosphinic acid derivatives with diverse structural motifs.
For instance, the synthesis of arylhydroxymethylphosphinic acid derivatives can be achieved through a palladium(0) catalyzed arylation of ethyl benzyloxymethylphosphinate with aryl halides. Subsequent hydrogenolysis and hydrolysis yield the final product. These synthetic routes are crucial for developing compounds with specific chemical and physical properties, such as enhanced solubility or reactivity.
Table 1: Synthetic Routes to Tailored Phosphinic Acids
| Starting Materials | Key Reagents | Product Type |
|---|---|---|
| Anilinium hypophosphite, Aromatic electrophiles | Palladium catalyst | Monosubstituted phosphinic acids |
| Grignard reagents, P(OR)₃ | - | H-phosphinates |
| Ethyl benzyloxymethylphosphinate, Aryl halides | Palladium(0) catalyst | Arylhydroxymethylphosphinic acid derivatives |
The preparation of esters and amides of this compound and its derivatives is a critical step in developing compounds with specific biological activities. These derivatives are often synthesized by reacting phosphinic chlorides with alcohols or amines. semanticscholar.org While effective, this method can be expensive and generate hydrochloric acid as a byproduct. semanticscholar.org
More recent and environmentally friendly methods include the direct esterification of phosphinic acids with alcohols under microwave irradiation, which often does not require a separate solvent. semanticscholar.org Similarly, amides can be prepared, although the direct amidation is sometimes more challenging. semanticscholar.org Another approach involves the reaction of di-n-alkylphosphine oxides with bromine, followed by reaction with primary amines or alcohols to yield the corresponding amides and esters. rsc.org
These synthetic strategies have been employed to create a variety of phosphinic acid esters and amides that exhibit interesting biological properties, including potential applications as enzyme inhibitors and therapeutic agents. iaea.orgresearchgate.net
Table 2: Methods for the Preparation of Phosphinic Acid Esters and Amides
| Method | Reactants | Key Features |
|---|---|---|
| Reaction with Phosphinic Chlorides | Phosphinic chloride, Alcohol/Amine | Traditional method, mild conditions |
| Microwave-Assisted Esterification | Phosphinic acid, Alcohol | Solvent-free, atom efficient |
| Bromination of Phosphine (B1218219) Oxides | Di-n-alkylphosphine oxide, Bromine, Alcohol/Amine | Convenient for di-n-alkylphosphinic acids rsc.org |
Exploration of Phosphinate Analogues of Naturally Occurring Compounds
Phosphinate analogues of naturally occurring compounds, particularly peptides and amino acids, are of significant interest due to their potential to act as mimics of biological molecules and inhibitors of enzymes. researchgate.net
Phosphinic pseudopeptides are dipeptide analogues where the amide bond is replaced by a phosphinate moiety (-P(O)(OH)CH₂-). nih.gov This substitution creates a structure that is isosteric and isoelectronic to the tetrahedral transition state of amide bond hydrolysis, making these compounds potent inhibitors of metalloproteases. nih.govacs.org The synthesis of these phosphinic dipeptide derivatives typically involves the multistep preparation of two individual building blocks that are then combined. nih.gov
A widely used method for constructing the phosphinic peptide backbone is the addition of α-amino-H-phosphinates to acrylates. nih.gov These phosphinate analogues of dipeptides and tripeptides have been extensively studied as transition-state analogue inhibitors of various enzymes. For example, phosphonamidate and phosphinate dipeptide analogs have been shown to be effective inhibitors of leucine (B10760876) aminopeptidase (B13392206) (LAP). acs.org
Aminoalkyl-H-phosphinic acids are investigated as biologically active analogues of carboxylic amino acids. researchgate.net A general and prominent method for the synthesis of α-aminophosphinic acids is the addition of hypophosphorous acid to diphenylmethylimines, which are often formed in situ from an aldehyde and benzhydrylamine. researchgate.net This approach has made a wide range of α-aminophosphinic acid analogues of natural amino acids accessible for study.
Phosphinothricin (B1261767), a naturally occurring phosphinic acid analogue of glutamate, is a well-known herbicide. The synthesis of analogues of phosphinothricin and other amino acids allows for the exploration of new enzyme inhibitors and compounds with other biological activities. These analogues often function as false substrates for enzymes involved in amino acid metabolism. nih.gov
Table 3: Examples of Phosphinate Analogues of Natural Compounds
| Analogue Type | Natural Compound Mimicked | Key Structural Feature |
|---|---|---|
| Phosphinic Pseudodipeptide | Dipeptide | Replacement of amide bond with -P(O)(OH)CH₂- nih.gov |
| α-Aminophosphinic Acid | α-Amino Acid | Replacement of carboxylic acid with phosphinic acid |
Structure-Activity Relationship (SAR) Studies
In the context of phosphinic peptide inhibitors of Zn-metalloproteases, SAR studies have revealed common binding patterns. These inhibitors typically occupy the active site of the protease in an extended conformation, mimicking the binding of a natural substrate. acs.org The tetrahedral phosphinic acid moiety coordinates with the catalytic zinc ion, while the side chains of the pseudopeptide interact with the corresponding binding pockets of the enzyme. researchgate.net
For example, in a series of phosphinate dipeptide analogues targeting leucine aminopeptidase, modifications at the P1 position (the amino acid residue contributing the amino group to the mimicked peptide bond) led to more active inhibitors. Specifically, hPheP[CH₂]Phe and hPheP[CH₂]Tyr were found to be highly potent inhibitors. acs.org
Systematic chemical exploration and, where possible, 3D quantitative SAR (QSAR) modeling are employed to rationally design new derivatives with improved activity. nih.gov These studies correlate specific structural features, such as the nature of electron-donating or electron-withdrawing groups on an aromatic ring, with observed biological activity.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Anilinium hypophosphite |
| Ethyl benzyloxymethylphosphinate |
| hPheP[CH₂]Phe |
| hPheP[CH₂]Tyr |
Correlating Structural Modifications with Pharmaceutical and Biological Activities
The phosphinic acid moiety is a valuable pharmacophore in medicinal chemistry, often acting as a bioisostere for carboxylate or phosphate (B84403) groups in enzyme substrates or inhibitors. researchgate.netresearchgate.net Modifications to the basic phosphinic acid structure, including the alkyl or aryl groups attached to the phosphorus atom, can dramatically influence biological activity. Structure-activity relationship (SAR) studies are crucial for optimizing these compounds as therapeutic agents. nih.govnih.gov
A key area of investigation is the development of phosphinic acid-based enzyme inhibitors. researchgate.net For example, a series of phosphonic and phosphinic acid derivatives containing a pyridine (B92270) moiety were synthesized and evaluated as inhibitors of mushroom tyrosinase. nih.gov SAR analysis of these compounds revealed that introducing bulky phenyl groups to the phosphonic and amino groups was critical for inhibitory potency. nih.gov One of the most effective compounds, [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid, demonstrated a noncompetitive and reversible inhibition mechanism with a half-maximal inhibitory concentration (IC50) of 0.3 mM. nih.gov
| Compound/Derivative | Target/Application | Activity Metric | Result |
| [(benzylamino)(pyridin-2-yl)methyl]phenylphosphinic acid | Mushroom Tyrosinase | IC50 | 0.3 mM nih.gov |
| 2-carboxyethyl(phenyl)phosphinic acid | Osteosarcoma Cells (SAOS-2) | Cell Viability | 55% mdpi.com |
| 2-carboxyethyl(phenyl)phosphinic acid | Keratinocytes (HaCaT) | Cell Viability | 77% (Good Biocompatibility) mdpi.com |
| Phosphinic tripeptide analogue (DG013A) | Aminopeptidases (ERAPs/IRAP) | Affinity (IC50) | Nanomolar range researchgate.net |
| N-substituted α-aminobisphosphonic acids | Polyphosphate Kinase 2 (PPK2) | IC50 | 58-70 µM nih.gov |
In the field of oncology, phosphinic acid derivatives have shown promise as anti-neoplastic agents. A study on human osteosarcoma (SAOS-2) cells evaluated the impact of 2-carboxyethyl(phenyl)phosphinic acid. mdpi.com This compound exhibited significant anti-osteosarcoma activity, reducing tumor cell viability to 55%, while showing a more benign impact on normal human keratinocyte (HaCaT) cells, which retained 77% viability. mdpi.com This suggests that specific substitutions can lead to selective cytotoxicity against cancer cells. Further research has focused on designing elongated, symmetrical phosphinic acids as potential inhibitors of HIV-1 protease, with analogues expected to achieve IC50 values in the low nanomolar range. nih.gov
The versatility of this compound class is also evident in the development of inhibitors for other enzyme families, such as phosphinic tripeptide analogues that target metalloaminopeptidases with nanomolar affinity. researchgate.net Similarly, by modifying the side chains on bisphosphonic acid scaffolds, researchers have developed selective micromolar inhibitors for polyphosphate kinases, demonstrating that structural changes can differentiate between closely related enzyme targets. nih.gov
Impact of Ligand Systems on Catalytic Activity and Selectivity
In addition to their biological applications, this compound and its derivatives are pivotal in the field of catalysis, where they function as ligands in transition metal complexes. nih.govresearchgate.net The electronic and steric properties of the phosphinic acid ligand directly influence the coordination environment of the metal center, which in turn dictates the catalytic activity and selectivity of the resulting complex. google.comreddit.com
The design of chiral phosphine ligands is fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govacs.org Chiral phosphoric acids, a related class of compounds, are highly effective organocatalysts for a variety of enantioselective transformations, achieving excellent yields and high enantioselectivities (ee). nih.govbeilstein-journals.orgrsc.org For instance, chiral phosphoric acid catalysts have been used to construct axially chiral N-arylindoles and N-arylbenzimidazoles with yields up to 93% and enantioselectivities up to 99% ee. nih.gov These principles of using a chiral acidic backbone to control stereochemistry are applicable to the design of chiral phosphinic acid catalysts.
The performance of ubiquitous cross-coupling reactions, such as the Suzuki-Miyaura coupling, is highly dependent on the phosphine ligand structure. acs.orgnih.gov The ligand's steric bulk and electron-donating ability are key parameters that affect the efficiency of the catalytic cycle. acs.org For instance, the reactivity of cadmium complexes used in nanocrystal synthesis is modulated by the choice of ligand, with the reactivity order established as carboxylate > phosphinate > phosphonate (B1237965). researchgate.net This demonstrates that the phosphinic acid group provides an intermediate level of reactivity, offering a tool for fine-tuning reaction kinetics. researchgate.net
| Catalyst System / Ligand | Reaction Type | Metric | Result |
| Chiral Spirocyclic Phosphoric Acid | Asymmetric Cascade Reaction | Enantiomeric Excess (ee) | Up to 99% nih.gov |
| Chiral Phosphoric Acid (CPA 2) | Atroposelective Cyclodehydration | Yield / ee | Up to 89% / Up to 98% nih.gov |
| Gold(I) complex with diphenylphosphine-acenaphthylene ligand | Hydration of Phenylacetylene | Yield | 5% (47% with Ph2NH additive) nih.gov |
| Rh(I) with allene-containing bisphosphine ligand | Arylation of α-keto esters | Enantiomeric Excess (ee) | High enantioselectivity acs.org |
Q & A
Q. What are the optimal synthetic routes for dimethylphosphinic acid, and how do reaction conditions influence yield and purity?
this compound can be synthesized via radical addition of hypophosphorous acid (H₃PO₂) to alkenes. For example, using 2 equivalents of H₃PO₂ in isopropanol at 90°C with AIBN (azobisisobutyronitrile) as an initiator yields this compound derivatives in 3 hours . Reaction temperature, solvent choice, and initiator concentration critically affect yield and side-product formation. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate high-purity products.
Q. How can researchers validate the identity and purity of this compound in experimental settings?
- Analytical Methods :
- ¹H/³¹P NMR : Confirm molecular structure by observing characteristic peaks (e.g., ³¹P NMR shifts between 30–50 ppm for phosphinic acids) .
- Elemental Analysis : Verify C, H, and P content against theoretical values.
- Mass Spectrometry (MS) : Use high-resolution MS to confirm molecular ion peaks .
- Purity Assessment : Monitor impurities via HPLC with UV detection or ion chromatography for anionic byproducts .
Q. What are the common challenges in handling this compound, and how can they be mitigated?
- Hygroscopicity : Store under inert gas (e.g., argon) in sealed containers to prevent moisture absorption.
- Corrosivity : Use glass or PTFE-lined equipment to avoid metal contamination.
- Thermal Instability : Avoid prolonged heating above 100°C during synthesis or solvent removal .
Advanced Research Questions
Q. How does this compound interact with lanthanides, and what methodologies quantify these interactions?
this compound forms stable complexes with lanthanides (e.g., La³⁺, Lu³⁺) via its phosphoryl oxygen. Key methodologies include:
- Potentiometric Titration : Measure proton dissociation constants (pKa) and metal-ligand stability constants (log β) under controlled pH (e.g., 2–10) .
- Calorimetric Titration : Determine thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- NMR Titration : Monitor chemical shift changes in ³¹P NMR to track coordination dynamics .
Q. What role does this compound play in molecularly imprinted polymer (MIP) design, and how does its electronic structure influence selectivity?
this compound’s electron-donating methyl groups increase electron density on the phosphoryl oxygen, enhancing hydrogen-bonding interactions with MIP templates. This property is exploited in:
- Cross-Reactivity Studies : Compare retention of this compound with methylphosphonate esters (e.g., PMP, B2EHP) to assess selectivity .
- Sorbent Design : Use suspension polymerization to create monodisperse MIP particles for chromatographic separation of organophosphorus compounds .
Q. How do structural variations in this compound derivatives affect their hydrogen-bonding networks?
Gas-phase electron diffraction studies reveal cyclic dimer formation via strong O–H···O hydrogen bonds (bond length: ~2.6 Å). Substituent effects (e.g., alkyl chain length) alter dimer stability and geometry, which can be modeled computationally (DFT/B3LYP) or via X-ray crystallography .
Data Contradictions and Resolution
Q. Why do reported stability constants (log β) for lanthanide-dimethylphosphinic acid complexes vary across studies?
Discrepancies arise from:
- Ionic Strength Differences : Use constant ionic media (e.g., 0.1 M NaClO₄) to standardize measurements .
- Temperature Effects : Conduct titrations at fixed temperatures (e.g., 25°C ± 0.1°C) to minimize thermal variability .
- Competing Ligands : Ensure solutions are free of contaminants (e.g., citrate, chloride) that may compete for metal binding .
Q. How can researchers reconcile conflicting NMR data on this compound in different solvents?
Solvent polarity and hydrogen-bonding capacity significantly shift ³¹P NMR signals. For consistency:
- Use deuterated solvents (e.g., D₂O, CD₃CN) with internal standards (e.g., trimethylphosphate) .
- Report solvent-specific referencing protocols to enable cross-study comparisons .
Methodological Best Practices
Q. What strategies improve reproducibility in this compound synthesis?
- Protocol Documentation : Detail stoichiometry, reaction time, and purification steps (e.g., "2 eq. H₃PO₂, 90°C, 3 h, AIBN initiator") .
- Batch-to-Batch Analysis : Perform NMR and elemental analysis on each synthesis batch to ensure consistency .
- Open Data Sharing : Deposit raw spectra and crystallographic data in repositories (e.g., Cambridge Structural Database) for peer validation .
Q. How should researchers design experiments to study this compound’s environmental or biological interactions?
- Toxicity Screening : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna EC₅₀ tests) .
- Degradation Studies : Use LC-MS/MS to track hydrolysis or photolysis products under simulated environmental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
